molecular formula C23H26O6 B14204909 Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- CAS No. 827623-60-9

Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)-

Cat. No.: B14204909
CAS No.: 827623-60-9
M. Wt: 398.4 g/mol
InChI Key: WQUHBMZODOSWTJ-VQTJNVASSA-N
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Description

Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of heptanoic acid esterified with ethyl groups and substituted with benzoyloxy groups at the 2 and 3 positions. The stereochemistry of the compound is specified as (2R,3S), indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- typically involves esterification reactions. One common method involves the reaction of heptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. Subsequent benzoylation of the 2 and 3 positions can be achieved using benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification and benzoylation reactions under controlled conditions, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid, 2,3-bis(benzoyloxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    Heptanoic acid, 2,3-bis(benzoyloxy)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.

Uniqueness

Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of ethyl ester groups.

Properties

CAS No.

827623-60-9

Molecular Formula

C23H26O6

Molecular Weight

398.4 g/mol

IUPAC Name

[(2R,3S)-2-benzoyloxy-1-ethoxy-1-oxoheptan-3-yl] benzoate

InChI

InChI=1S/C23H26O6/c1-3-5-16-19(28-21(24)17-12-8-6-9-13-17)20(23(26)27-4-2)29-22(25)18-14-10-7-11-15-18/h6-15,19-20H,3-5,16H2,1-2H3/t19-,20+/m0/s1

InChI Key

WQUHBMZODOSWTJ-VQTJNVASSA-N

Isomeric SMILES

CCCC[C@@H]([C@H](C(=O)OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCC(C(C(=O)OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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